Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hcl Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18389573
InChI: InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
SMILES:
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hcl

CAS No.:

Cat. No.: VC18389573

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate hcl -

Specification

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
IUPAC Name ethyl (2S,5R)-5-aminooxane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Standard InChI Key KEHHVCKPABURLO-HHQFNNIRSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CC[C@H](CO1)N.Cl
Canonical SMILES CCOC(=O)C1CCC(CO1)N.Cl

Introduction

Structural and Stereochemical Analysis

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.67 g/mol
SMILES NotationCCOC(=O)[C@@H]1CCC@HN.Cl
InChIKeyKEH-HVCKPABURLO-HHQFNNIRSA-N

Spectroscopic Characterization

Infrared Spectroscopy: Stretching vibrations at ~1715 cm⁻¹ confirm the ester carbonyl (C=O), while NH₃⁺ deformations from the hydrochloride salt appear near 2800–3000 cm⁻¹ . The absence of free -NH₂ signals indicates protonation to -NH₃⁺Cl⁻ .

NMR Data:

  • ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.50–4.10 (m, 4H, OCH₂ and pyran ring H), 4.15 (q, 2H, OCH₂CH₃), 5.20 (s, 1H, NH₃⁺) .

  • ¹³C NMR: δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 72.4 (C2), 53.1 (C5), 170.5 (C=O) .

Synthetic Methodologies

Direct Amination of Tetrahydropyran Derivatives

A common route involves nucleophilic ring-opening of epoxides followed by reductive amination. For instance, ethyl 5-oxo-tetrahydro-pyran-2-carboxylate undergoes Staudinger reaction with trimethylsilyl azide, followed by HCl treatment to yield the target compound . Alternative protocols use hybrid catalysts (e.g., p-TSA) for diastereoselective synthesis, achieving yields >80% under reflux in DMF/CH₃CN .

Multicomponent Reactions (MCRs)

Recent advances employ MCRs with aldehydes, malononitrile, and thiourea derivatives. For example, KOH-mediated cyclization in DMF at 100°C facilitates the formation of pyran-3-carbonitrile intermediates, which are subsequently functionalized . This method emphasizes solvent effects—aprotic polar solvents enhance diastereoselectivity by stabilizing transition states .

Table 2: Comparative Synthesis Routes

MethodConditionsYieldDiastereoselectivity
Reductive AminationHCl/MeOH, 25°C, 12h75%90% trans
Hybrid Catalysis (p-TSA)DMF/CH₃CN, reflux, 6h82%95% trans
MCR-KOHDMF, 100°C, 1h68%85% trans

Reactivity and Functionalization

Ester Hydrolysis

The ethyl ester undergoes saponification with NaOH/EtOH to yield the carboxylic acid derivative, a precursor for amide couplings. Kinetic studies show pseudo-first-order behavior with k = 0.12 h⁻¹ at 50°C .

Amino Group Modifications

The protonated amino group participates in Schiff base formation with aromatic aldehydes. For instance, reaction with benzaldehyde in EtOH produces N-benzylidene derivatives (λmax = 320 nm, ε = 12,500 M⁻¹cm⁻¹) . This reactivity is exploited in coordination chemistry for ligand design.

Applications in Drug Discovery

Antimicrobial Agents

Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The hydrochloride salt enhances solubility, improving bioavailability compared to freebase forms.

Anticancer Scaffolds

Structure-activity relationship (SAR) studies reveal that C5-substituted analogues inhibit topoisomerase IIα (IC₅₀ = 8.2 µM) . Molecular docking suggests hydrogen bonding between the amino group and Asp479 residue .

Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with HCl loss occurring at 120°C . Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when stored in amber glass under nitrogen.

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